Product packaging for 7,8-Dihydrobenzo[a]pyrene(Cat. No.:CAS No. 17573-23-8)

7,8-Dihydrobenzo[a]pyrene

Cat. No.: B096447
CAS No.: 17573-23-8
M. Wt: 254.3 g/mol
InChI Key: PDZWPBIJXRAPEW-UHFFFAOYSA-N
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Description

Role as a Proximate Carcinogen Metabolite of Benzo[a]pyrene (B130552)

7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as benzo[a]pyrene-7,8-trans-dihydrodiol (B[a]P-7,8-diol), is not in itself the final cancer-causing agent. Instead, it is classified as a proximate carcinogen, a metabolite of the parent compound, benzo[a]pyrene, that lies one step closer to the ultimate carcinogenic form. acs.orgoup.com The initial metabolic activation of benzo[a]pyrene is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, along with epoxide hydrolase, to produce B[a]P-7,8-diol. acs.orgnih.gov

This proximate carcinogen is then further metabolized into highly reactive ultimate carcinogens. nih.gov Two major pathways for this subsequent activation have been identified:

The Diol-Epoxide Pathway: Cytochrome P450 enzymes can oxidize B[a]P-7,8-diol to form benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). researchgate.netnih.gov These diol-epoxides are highly reactive and can covalently bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate cancer. researchgate.netresearchgate.net

The o-Quinone Pathway: Aldo-keto reductases (AKRs) can oxidize B[a]P-7,8-diol to produce benzo[a]pyrene-7,8-dione (B196088). acs.orgacs.org This dione (B5365651) is also a reactive species that can bind to DNA and generate reactive oxygen species, contributing to oxidative DNA damage. acs.org

Research has demonstrated that B[a]P-7,8-diol can be more carcinogenic than the parent benzo[a]pyrene. researchgate.net For instance, studies on newborn mice showed that administration of B[a]P-7,8-diol resulted in a higher incidence of malignant lymphomas and pulmonary adenomas compared to benzo[a]pyrene. researchgate.netnih.gov The carcinogenicity is also highly dependent on the stereochemistry of the molecule, with different optical isomers exhibiting markedly different potencies. nih.gov

Historical Context of Polycyclic Aromatic Hydrocarbon Metabolic Activation

The understanding that polycyclic aromatic hydrocarbons (PAHs) are not directly carcinogenic but require metabolic activation has been a cornerstone of modern toxicology. nih.govresearchgate.net Early research in the 20th century identified coal tar, a mixture rich in PAHs, as a carcinogen. wikipedia.org However, it took several decades of research to elucidate the biochemical processes involved.

Initially, it was believed that the K-region epoxides of PAHs were the ultimate carcinogenic metabolites. However, further studies revealed that these were not always the most potent forms. A significant breakthrough came with the discovery that diol-epoxides, formed through a multi-step enzymatic process, were the true ultimate carcinogens for many PAHs. nih.govresearchgate.net This process involves the initial formation of an epoxide, its hydration to a dihydrodiol by epoxide hydrolase, and subsequent epoxidation of the dihydrodiol to a diol-epoxide. nih.gov The identification of cytochrome P450 enzymes as the key catalysts in the initial oxidation of PAHs was another critical step in this historical journey. nih.govoup.com More recent studies have also highlighted the important role of other enzymes, such as aldo-keto reductases, in the metabolic activation of PAH dihydrodiols. scispace.com

Significance within the Bay-Region Theory of Carcinogenesis

The "bay-region" theory provides a theoretical framework for predicting the carcinogenicity of PAHs. researchgate.net This theory posits that diol-epoxides located in the "bay-region" of a polycyclic aromatic hydrocarbon are particularly potent carcinogens. researchgate.net The bay-region is a sterically hindered concave area on the periphery of the molecule.

7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene is a key precursor to a bay-region diol-epoxide. researchgate.net The subsequent epoxidation of B[a]P-7,8-diol occurs at the 9,10-double bond, which is part of the bay-region of the benzo[a]pyrene molecule. researchgate.netnih.gov According to the theory, the electronic properties of the π-electron system in this bay-region facilitate the opening of the epoxide ring, leading to the formation of a highly reactive carbocation that can readily attack nucleophilic sites on DNA. researchgate.net The high mutagenic and carcinogenic activity of the bay-region diol-epoxide of benzo[a]pyrene provides strong support for this theory. researchgate.netnih.gov The inability of related compounds lacking the 9,10-double bond to be metabolically activated to carcinogens further underscores the importance of the bay-region diol-epoxide pathway. nih.govpnas.org

Research Findings on Carcinogenicity

Studies have provided detailed data on the carcinogenic potential of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene and its stereoisomers.

Carcinogenicity of Benzo[a]pyrene and its Metabolites in Newborn Mice

CompoundTotal Dose (nmol)OutcomeFindingCitation
ControlN/APulmonary Adenomas per Mouse0.10 nih.gov
(+)-BP 7,8-dihydrodiol140Pulmonary Adenomas per Mouse0.16 nih.gov
(-)-BP 7,8-dihydrodiol140Pulmonary Adenomas per Mouse9.28 nih.gov
(+)-BP 7,8-dihydrodiol700Pulmonary Adenomas per Mouse2.34 nih.gov
(-)-BP 7,8-dihydrodiol700Pulmonary Adenomas per Mouse32.2 nih.gov
Benzo[a]pyrene1400Pulmonary Adenomas per Mouse4.13 nih.gov
(+)-BP 7,8-dihydrodiol1400Pulmonary Adenomas per Mouse18.5 nih.gov
(-)-BP 7,8-dihydrodiolNot specifiedMalignant LymphomasHigh incidence nih.gov
(+)-BP 7,8-dihydrodiolNot specifiedMalignant LymphomasLittle to no ability to cause nih.gov
Benzo[a]pyreneNot specifiedMalignant LymphomasLittle to no ability to cause nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14 B096447 7,8-Dihydrobenzo[a]pyrene CAS No. 17573-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydrobenzo[a]pyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h2-3,5-12H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZWPBIJXRAPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170013
Record name 7,8-Dihydrobenzo(a)pyrene
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Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-23-8
Record name 7,8-Dihydrobenzo[a]pyrene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydrobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydrobenzo(a)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-DIHYDROBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI48OJX2PI
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Enzymatic Biotransformation and Metabolic Pathways of 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene

Cytochrome P450-Mediated Epoxidation of the Diol

The epoxidation of B[a]P-7,8-diol by cytochrome P450 enzymes represents a major pathway for its conversion into highly reactive diol epoxides. pnas.orgnih.govresearchgate.net This reaction is a key step in the metabolic activation of benzo[a]pyrene (B130552) to its ultimate carcinogenic form. d-nb.infoksdb.org

Involvement of Specific Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1)

Several cytochrome P450 isoforms are capable of metabolizing B[a]P-7,8-diol, with CYP1A1 and CYP1B1 being the most prominent. nih.govd-nb.infoaacrjournals.org Studies have shown that both CYP1A1 and CYP1B1, often induced by exposure to compounds like cigarette smoke and dioxins, play a significant role in the bioactivation of procarcinogens found in tobacco smoke. aacrjournals.org While some research suggests CYP1B1 is more active than CYP1A1 in this process, other studies indicate a greater role for CYP1A1. aacrjournals.orgresearchgate.net Recombinant human P450 enzymes have been used to determine that P450 1B1 catalyzes the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene from benzo[a]pyrene at a significantly higher rate than P450 1A1 when epoxide hydrolase is present. nih.gov Kinetic analyses revealed that the Vmax/Km ratio for this reaction is 3.2-fold higher for CYP1B1 than for CYP1A1. nih.gov However, other human P450s like 1A2, 2E1, and 3A4 show very low to no activity in this specific metabolic step. nih.gov

Formation of Stereoisomeric Diol Epoxides (e.g., anti-BPDE, syn-BPDE)

The epoxidation of B[a]P-7,8-diol by CYP1A1 and CYP1B1 results in the formation of two primary stereoisomeric diol epoxides: (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) and (-)-syn-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (syn-BPDE). pnas.orgki.senih.gov The formation of the anti-BPDE isomer is generally favored over the syn-isomer by both P450 1A1 and 1B1. acs.org In mouse epidermis, the ratio of anti-BPDE to syn-BPDE metabolites was found to be approximately 4 to 1. nih.gov The stereochemistry of the diol epoxides is crucial, as (+)-anti-BPDE is considered the most tumorigenic metabolite of benzo[a]pyrene. researchgate.net

These diol epoxides are unstable in aqueous environments and can hydrolyze to form tetrahydroxytetrahydrobenzo[a]pyrenes or be reduced to trihydroxypentahydrobenzo[a]pyrenes in the presence of NADPH. pnas.org

Quantitative Kinetics and Substrate Specificity of P450 Pathways

In vitro studies using reconstituted enzyme systems have provided insights into the kinetics of P450-mediated metabolism of B[a]P-7,8-diol. acs.orgacs.org These studies have shown that P450 isoforms generally exhibit much higher catalytic efficiency (kcat/Km) compared to AKR enzymes in the oxidation of (±)-B[a]P-7,8-diol. acs.orgnih.gov Specifically, P450 1A1 was found to be approximately 500-fold more efficient than AKR isoforms, while P450 1B1 was about 100-fold more efficient. acs.org

The preference for NADPH as a cofactor by P450 enzymes is a key factor. acs.org In environments with a higher concentration of NADPH, the formation of anti-BPDE through the P450 pathway is favored. nih.govacs.org The metabolism of 14C-labelled benzo[a]pyrene (-)trans-7,8-dihydrodiol to protein- and DNA-binding products is 5 to 10 times faster with rabbit cytochrome P-450 LM4 than with LM2. nih.govtandfonline.com

Aldo-Keto Reductase (AKR)-Catalyzed Oxidation of the Diol

Generation of Benzo[a]pyrene-7,8-dione (B196088) (BPQ)

The AKR-catalyzed oxidation of B[a]P-7,8-diol results in the formation of benzo[a]pyrene-7,8-dione (BPQ). aacrjournals.orgoup.comebi.ac.uk This process involves the conversion of the trans-dihydrodiol to a ketol, which then spontaneously rearranges to a catechol. frontiersin.org The unstable catechol subsequently undergoes oxidation to form the stable B[a]P-7,8-dione. frontiersin.orgnih.gov BPQ is an electrophilic and redox-active molecule that can react with cellular nucleophiles and contribute to oxidative stress. acs.orgnih.gov

Identification of Contributing AKR Isoforms (e.g., AKR1A1, AKR1C1-1C4)

Several human AKR isoforms have been identified as being involved in the oxidation of B[a]P-7,8-diol. These include AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4). nih.govacs.orgaacrjournals.org Studies have shown that AKR1C1 and AKR1C2 are particularly efficient in oxidizing trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to BPQ. aacrjournals.org The catalytic efficiency for the oxidation of racemic (±)-B[a]P-7,8-dihydrodiol varies among the AKR1C isoforms, with the rank order being AKR1C2 > AKR1C1 ≈ AKR1C3 > AKR1C4. frontiersin.org While AKR1A1 and AKR1C isoforms are involved, AKR1B10 has been found to be the least efficient of the AKR isoforms examined in the oxidation of B[a]P-7,8-dihydrodiol. scispace.com The expression levels of these AKR isoforms can be significantly higher than those of P450 enzymes in certain cell types, suggesting that the AKR pathway can be a major contributor to B[a]P-7,8-diol metabolism under specific conditions. acs.orgnih.gov

The competition between the P450 and AKR pathways is influenced by the cellular redox state, specifically the ratio of NADPH to NAD+. acs.org The P450 pathway is favored at higher NADPH concentrations, while the AKR pathway, which can utilize NAD+ or NADP+, becomes more competitive at lower NADPH/NAD+ ratios. acs.orgacs.org It has been shown that at an NADPH/NAD+ ratio of 0.001, P450 and AKR enzymes compete equally for the (±)-B[a]P-7,8-diol substrate. acs.orgnih.gov

Table 1: Key Enzymes in the Biotransformation of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene

Enzyme Family Specific Isoforms Product(s) Cofactor Preference
Cytochrome P450 CYP1A1, CYP1B1 anti-BPDE, syn-BPDE NADPH
Aldo-Keto Reductase AKR1A1, AKR1C1-1C4 Benzo[a]pyrene-7,8-dione (BPQ) NAD(P)+

Table 2: Compound Names

Abbreviation Full Compound Name
B[a]P-7,8-diol 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
P450 Cytochrome P450
AKR Aldo-Keto Reductase
anti-BPDE (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
syn-BPDE (-)-syn-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
BPQ Benzo[a]pyrene-7,8-dione
CYP1A1 Cytochrome P450 1A1
CYP1B1 Cytochrome P450 1B1
AKR1A1 Aldo-Keto Reductase 1A1
AKR1C1 Aldo-Keto Reductase 1C1
AKR1C2 Aldo-Keto Reductase 1C2
AKR1C3 Aldo-Keto Reductase 1C3
AKR1C4 Aldo-Keto Reductase 1C4
NADPH Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced form)
NAD+ Nicotinamide adenine dinucleotide (oxidized form)

Comparative Analysis of P450 vs. AKR Pathway Contributions

The competition between the Cytochrome P450 (P450) and Aldo-Keto Reductase (AKR) pathways is a critical determinant in the metabolic fate of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((±)-B[a]P-7,8-diol). acs.orgacs.org In vitro studies using reconstituted human enzymes have demonstrated that P450 isoforms, particularly P450 1A1 and 1B1, exhibit significantly higher catalytic efficiency (kcat/Km) for the oxidation of (±)-B[a]P-7,8-diol compared to AKR enzymes. acs.orgnih.gov This suggests that if both enzyme systems were expressed at equal levels, the P450 pathway would be the predominant route for metabolizing this diol. acs.orgnih.gov

The cellular redox state, specifically the ratio of NADPH to NAD+, plays a crucial role in dictating which pathway prevails. acs.orgacs.org The P450-mediated monooxygenation of (±)-B[a]P-7,8-diol is dependent on NADPH, whereas AKRs can utilize either NAD+ or NADP+ for oxidation. acs.org Experimental data indicates that at a low NADPH/NAD+ ratio of 0.001, both P450 and AKR enzymes compete equally for the (±)-B[a]P-7,8-diol substrate. acs.orgnih.gov However, in human lung adenocarcinoma A549 cells, the resting NADPH/NAD+ ratio is approximately 0.28, a condition that would favor the P450 pathway by about 100-fold if the enzymes were present in equal amounts. acs.orgnih.gov

Despite the higher catalytic efficiency of P450s, the relative expression levels of these enzymes in tissues are a key factor. nih.govacs.org In A549 cells, the basal mRNA levels of AKR1C1-1C3 can be up to 90-fold higher than both basal and TCDD-induced levels of P450 1A1 and 1B1. acs.orgnih.gov This high level of AKR expression, coupled with robust enzymatic activity, suggests that the AKR pathway can effectively compete with, and may even dominate, the P450 pathway for the activation of PAH trans-dihydrodiols in human lung cells. acs.orgnih.gov

Interactive Table: Kinetic Comparison of P450 and AKR Enzymes in (±)-B[a]P-7,8-diol Metabolism

Enzymekcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
P450 1A1 151.510
P450 1B1 1.80.92
AKR1A1 0.4190.021
AKR1C1 0.1180.0056
AKR1C2 0.1250.004
AKR1C3 0.1200.005
AKR1C4 0.05220.0023

This table presents the steady-state kinetic constants for the metabolism of (±)-B[a]P-7,8-diol by human P450 and AKR enzymes at physiological pH. Data from acs.org.

Peroxyl Radical-Dependent Epoxidation Mechanisms

Beyond the well-established enzymatic pathways, 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) can also be metabolized through a mechanism involving peroxyl radicals. nih.govnih.govsci-hub.st This pathway is distinct from the cytochrome P-450-mediated oxidation and leads to the formation of different stereoisomers of the diol epoxide. nih.govsci-hub.st Specifically, peroxyl radical-dependent epoxidation predominantly yields the (-)-anti-BPDE isomer, whereas P-450 enzymes primarily produce the (+)-syn-BPDE isomer. nih.gov This stereochemical difference serves as a valuable tool for distinguishing the contribution of each pathway in cellular systems. sci-hub.st

Role of Lipoxygenases in Hydroperoxide-Driven Reactions

Lipoxygenases, particularly 5- and 15-lipoxygenase, can catalyze the epoxidation of BP-7,8-diol in the presence of fatty acid hydroperoxides like 15-hydroperoxyeicosatetraenoic acid (15-HPETE) or their precursors such as arachidonic acid and gamma-linolenic acid. nih.govresearcher.life This reaction is characterized by the preferential formation of the anti-diol epoxide isomer, which is a hallmark of a peroxyl radical-mediated mechanism. nih.govresearcher.life The epoxidation is dependent on the concentrations of the enzyme and the fatty acid. nih.govresearcher.life

Interestingly, while both arachidonic acid and 15-HPETE can drive the epoxidation, the initial rate of oxygen consumption is significantly higher with arachidonic acid. nih.gov Despite this, the amount of epoxidation is similar with both fatty acids, suggesting that the epoxidizing species is a peroxyl radical derived from the hydroperoxide (15-HPETE) itself, rather than from the initial oxygenation of arachidonic acid. nih.gov This is further supported by the fact that the reaction is inhibited by antioxidants like butylated hydroxyanisole and nordihydroguaiaretic acid. nih.gov

Evidence for Peroxyl Radical Intermediates

The involvement of peroxyl radicals as the key intermediates in this epoxidation pathway is supported by several lines of evidence. The stereochemistry of the reaction, favoring the anti-diol epoxide, is a strong indicator. nih.govresearcher.life Furthermore, experiments conducted under anaerobic conditions with 15-lipoxygenase and either arachidonic acid or 15-HPETE show a significant decrease in epoxidation, indicating that the oxygen incorporated into the BP-7,8-diol is derived from atmospheric oxygen. nih.govresearcher.life

While the direct detection of the epoxidizing peroxyl radicals has been challenging, their carbon-centered radical precursors have been identified using electron spin resonance (ESR) spin trapping techniques in incubations of 15-lipoxygenase with 15-HPETE. nih.govresearcher.life It is proposed that these carbon-centered radicals, formed through the reduction and rearrangement of the hydroperoxide, subsequently react with molecular oxygen to form the peroxyl radicals that carry out the epoxidation. nih.govresearcher.life The formation of these peroxyl radicals is not limited to lipoxygenase activity; they can also be generated during the autoxidation of (bi)sulfite, which then epoxidizes BP-7,8-diol. pnas.org

Involvement of Prostaglandin (B15479496) Biosynthesis in Metabolic Activation

The metabolic activation of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) is also linked to the biosynthesis of prostaglandins. nih.govtandfonline.com Prostaglandin endoperoxide synthetase (PES), a key enzyme in this pathway, can co-oxidize BP-7,8-diol to reactive intermediates. aacrjournals.org This process is particularly relevant in tissues with low mixed-function oxidase activity, providing an alternative route for the activation of this procarcinogen. sci-hub.st

The peroxidase activity of PES utilizes prostaglandin G2 (PGG2) as a hydroperoxide substrate to catalyze the oxidation of other compounds. tandfonline.com In the case of BP-7,8-diol, this enzymatic action leads to the formation of diol epoxides, which are highly mutagenic and carcinogenic. tandfonline.com Studies have shown that the incubation of BP-7,8-diol with ram seminal vesicle microsomes, a rich source of PES, in the presence of arachidonic acid, results in the covalent binding of BP-7,8-diol metabolites to microsomal proteins and nucleic acids. tandfonline.com

In intact cell systems, such as C3H/10T½ clone 8 mouse embryo fibroblasts, the addition of arachidonic acid stimulates a two- to three-fold increase in the formation of BP-tetrols derived from the anti-diol epoxide. aacrjournals.org This stimulation is completely abolished by the PES inhibitor indomethacin, confirming the involvement of prostaglandin biosynthesis in the metabolic activation of BP-7,8-diol. aacrjournals.org

Deactivation Pathways and Conjugation with Cellular Nucleophiles (e.g., Glutathione (B108866), Cysteine)

The detoxification of reactive metabolites of benzo[a]pyrene is a crucial cellular defense mechanism. Glutathione (GSH) and cysteine play significant roles in deactivating the electrophilic intermediates of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol), thereby preventing their interaction with critical macromolecules like DNA. nih.govnih.gov

The conjugation of these reactive intermediates with GSH can be catalyzed by glutathione S-transferases (GSTs) or can occur non-catalytically. nih.govoup.com Studies in isolated rat hepatocytes have shown that a decrease in intracellular GSH levels leads to a corresponding increase in the binding of BP-7,8-diol metabolites to DNA, highlighting the protective role of GSH. nih.gov Similarly, in C3H/10T1/2 mouse fibroblasts, depletion of GSH suppresses the formation of GSH conjugates with BP-7,8-diol metabolites. nih.gov

The presence of GSH or cysteine markedly reduces the covalent binding of reactive intermediates of BP-7,8-diol and its diol epoxide (BPDE) to microsomal proteins. nih.gov This conjugation process does not necessarily require enzymatic activity and can proceed as a non-catalytic reaction between the electrophilic metabolite and the nucleophilic thiol groups of GSH and cysteine. nih.gov The efficiency of this conjugation can vary between cell types, depending on the levels and types of GST isoenzymes present. For instance, rat hepatoma H4IIE cells, which have high GST activity towards BPDE, are less susceptible to the mutagenic effects of BP-7,8-diol compared to human mammary carcinoma MCF-7 cells, which have lower conjugation capacity. oup.com

Interactive Table: Effect of Glutathione (GSH) Depletion on DNA Binding of BP-7,8-diol Metabolites

Cell TypeConditionDNA Binding (relative to control)GSH Conjugate Formation
Rat Hepatocytes Normal GSH1Normal
Rat Hepatocytes 40% of Normal GSH~2-fold increaseDecreased
C3H/10T1/2 Fibroblasts Normal GSH16% of total metabolites
C3H/10T1/2 Fibroblasts <1% of Normal GSHNo significant changeSuppressed to 1% of total metabolites

This table summarizes the findings on the role of GSH in modulating the DNA binding of BP-7,8-diol metabolites in different cell lines. Data from nih.govnih.gov.

Molecular Mechanisms of Dna Adduct Formation by 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Metabolites

Covalent Adduction by Diol Epoxides

The metabolic epoxidation of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by cytochrome P450 enzymes results in the formation of diastereomeric diol epoxides: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. ki.seacs.org These electrophilic epoxides can react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. scispace.comki.se While all stereoisomeric diol epoxides can bind to DNA, (+)-anti-BPDE is generally considered the most active form. ki.se The reaction involves the opening of the epoxide ring and the formation of a covalent bond between the C-10 position of the diol epoxide and the DNA base. ki.seacs.org

The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired. scispace.com The presence of these adducts can block the activity of DNA polymerases, further contributing to DNA damage. scispace.com

Characterization of Deoxyguanosine Adducts (e.g., N2-dGuo adducts)

The primary target for covalent modification by benzo[a]pyrene (B130552) diol epoxides in DNA is the exocyclic N2-amino group of deoxyguanosine (dG). ki.senih.gov This reaction leads to the formation of N2-dGuo adducts. ki.senih.gov For instance, the reaction of (+)-anti-BPDE with DNA predominantly yields the (+)-trans-anti-BPDE-N2-dGuo adduct. acs.org

Studies have shown that the reaction of (+/-)-anti-BPDE with DNA results in adducts that, upon enzymatic digestion to deoxyribonucleosides, co-migrate with synthetically prepared (+)-anti-BPDE-deoxyguanosine adduct standards during analysis. nih.gov The formation of N2-dG adducts has been confirmed through various spectroscopic and analytical techniques. ki.se For example, one major N2-dG adduct is detected with (+)-anti-BPDE, while (-)-anti-BPDE can form two distinct N2-dG adducts resulting from both cis and trans addition to the N2-dG. ki.se

Stereochemical Aspects of Diol Epoxide-DNA Adducts

The stereochemistry of the diol epoxide plays a crucial role in the type and conformation of the resulting DNA adduct. The reaction of diol epoxides with DNA can proceed through either cis or trans opening of the epoxide ring relative to the C-9 hydroxyl group. ki.se

For example, (+)-anti-BPDE predominantly forms a single major N2-dG adduct. ki.se In contrast, (-)-anti-BPDE yields two N2-dG adducts, which arise from both cis and trans addition of the diol epoxide to the deoxyguanosine. ki.se Similarly, with the syn-BPDE diastereomers, the (-)-enantiomer produces one major adduct, while the (+)-enantiomer results in two N2-dG adducts. ki.se The major adducts from both (-)- and (+)-syn-BPDE are identified as cis adducts, with a minor trans adduct also formed from (+)-syn-BPDE. ki.seacs.org The conformation of the adduct, whether it intercalates into the DNA helix or binds to the minor groove, is influenced by this stereochemistry. ki.se

DNA Alkylation by Benzo[a]pyrene-7,8-dione (B196088) (BPQ)

Another significant metabolite of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene is benzo[a]pyrene-7,8-dione (BPQ), an o-quinone formed through the action of aldo-keto reductases. acs.orgnih.gov BPQ is a reactive electrophile that can alkylate DNA, leading to the formation of both stable and depurinating adducts. acs.orgnih.gov

Preferential Deoxyguanosine Adduct Formation

Experimental evidence indicates that BPQ preferentially reacts with deoxyguanosine residues in DNA. nih.govaip.org Studies comparing the reactivity of BPQ with different DNA bases have shown a clear preference for forming deoxyguanosine adducts. nih.gov When BPQ reacts with DNA, the predominant adducts formed are with deoxyguanosine. nih.govaip.org In vitro studies with various homopolymers of deoxynucleotides confirmed that BPQ has a higher affinity for poly(dG) compared to poly(dA), poly(dT), or poly(dC). nih.gov

The reaction of BPQ with deoxyguanosine can result in multiple adducts. nih.gov For example, the reaction with dG at physiological pH can yield four distinct Michael addition products. nih.gov

Stable vs. Van der Waals Bound Adducts

In addition to forming covalent adducts, BPQ can also interact with DNA through non-covalent forces, forming what are known as van der Waals bound adducts. aip.orgnih.gov First-principles calculations have identified the possibility of six different types of DNA adducts with BPQ, including four covalent adducts and two that are bound purely by van der Waals interactions. aip.orgnih.gov

Interestingly, these van der Waals-bound adducts have been calculated to have binding energies that are comparable to, or even larger than, the covalent adducts, suggesting significant stability. aip.orgnih.gov This finding suggests that non-covalent interactions may also play a crucial role in the genotoxicity of BPQ. aip.org

Data Tables

Table 1: Types of DNA Adducts Formed by 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Metabolites

MetaboliteDNA BaseAdduct TypeReference
(+)-anti-BPDEDeoxyguanosineN2-dGuo (major) ki.se
(-)-anti-BPDEDeoxyguanosineN2-dGuo (cis and trans) ki.se
(+)-syn-BPDEDeoxyguanosineN2-dG (major cis, minor trans) ki.seacs.org
(-)-syn-BPDEDeoxyguanosineN2-dG (major cis) ki.seacs.org
Diol EpoxidesDeoxyadenosineN6-dA nih.gov
Benzo[a]pyrene-7,8-dione (BPQ)DeoxyguanosineMultiple Michael addition products nih.gov
Benzo[a]pyrene-7,8-dione (BPQ)DNACovalent and Van der Waals bound aip.orgnih.gov

Formation of Depurinating DNA Adducts

While the formation of stable DNA adducts by BPDE, primarily at the N2 position of guanine (B1146940), is a well-established mechanism of its genotoxicity, another significant pathway involves the creation of unstable adducts that lead to depurination. This process results in the loss of the adducted purine (B94841) base (adenine or guanine) from the DNA backbone, creating an apurinic (AP) site, which is a highly mutagenic lesion.

The formation of these depurinating adducts often involves metabolites other than the diol epoxides, such as benzo[a]pyrene-7,8-dione, which is generated through the oxidation of (±)-B[a]P-7,8-trans-dihydrodiol catalyzed by aldo-keto reductases (AKRs). nih.gov This reactive o-quinone can interact with DNA bases, particularly at the N7 position of guanine and adenine (B156593). nih.govresearchgate.net The resulting N7-purine adducts are chemically unstable and weaken the N-glycosidic bond that links the base to the deoxyribose sugar. This instability leads to the spontaneous cleavage of the bond and the release of the modified purine base, leaving behind an AP site in the DNA strand. researchgate.netacs.org

Impact of DNA Adducts on Genetic Integrity

The formation of DNA adducts by metabolites of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene has profound consequences for the integrity of the genetic material, leading to mutations, genomic instability, and ultimately, the initiation of cancer.

The mutagenic signature of BPDE is characterized by a predominance of G→T transversions. oup.comnih.govosti.gov This specific type of mutation is frequently observed in the mutation spectra of the p53 tumor suppressor gene in smoking-associated lung cancers, providing a molecular link between exposure to benzo[a]pyrene in tobacco smoke and the development of cancer. oup.comaacrjournals.org The (+)-trans-anti-BPDE-N2-dG adduct is particularly mutagenic. acs.org The presence of these bulky adducts in the DNA template can stall the replication machinery, leading to the recruitment of error-prone translesion synthesis (TLS) polymerases that bypass the lesion by inserting an incorrect base, often an adenine, opposite the adducted guanine.

The location of these adducts within the genome is not random. Certain positions, known as mutational hotspots, are more susceptible to adduction and subsequent mutation. In the p53 gene, codons 157, 248, and 273 have been identified as mutational hotspots for BPDE. aacrjournals.orgpnas.org The preferential binding of BPDE to these sites, coupled with a slower rate of DNA repair at these locations, contributes to their high mutational frequency. aacrjournals.org

The cellular response to BPDE-induced DNA damage is complex and involves the activation of DNA repair pathways, cell cycle checkpoints, and apoptosis. The primary mechanism for removing bulky BPDE-DNA adducts is the Nucleotide Excision Repair (NER) pathway. plos.org The efficiency of NER can vary depending on the specific type of adduct, its location in the genome, and the genetic background of the individual. researchgate.netoup.com For instance, repair of BPDE adducts at codon 14 of the KRAS gene has been shown to be more efficient than at codon 12. researchgate.net

The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage. Following BPDE-induced damage, p53 levels increase, leading to the transcriptional activation of genes involved in cell cycle arrest (such as p21) and apoptosis. aacrjournals.orgnih.govnih.gov This p53-mediated response can halt the cell cycle to allow time for DNA repair or, if the damage is too extensive, trigger programmed cell death to eliminate the damaged cell and prevent the propagation of mutations. aacrjournals.orgscispace.com Studies have shown that cells with defective p53 function exhibit reduced repair of BPDE-DNA adducts, particularly from the non-transcribed strand of DNA, and are more sensitive to the cytotoxic effects of BPDE. aacrjournals.org

The tables below provide a summary of research findings related to the mutagenic effects and repair of BPDE-induced DNA adducts.

Table 1: Mutational Spectrum of BPDE in the Human p53 Gene

CodonMutation TypeFrequencyReference
157GTC to TTC (G→T)5-25 fold higher in nontumorous tissue of lung cancer cases vs. controls aacrjournals.org
248CGG to CTG (G→T)26-43 x 10⁻⁷ aacrjournals.org
249AGG to AGT (G→T)30 x 10⁻⁷ aacrjournals.org
249AGG to ATG (G→T)30-32 x 10⁻⁷ aacrjournals.org
273G→T TransversionsPredominant mutation oup.com

Table 2: Repair Efficiency of BPDE-DNA Adducts in Human Cells

Genotoxic Consequences and Mutagenic Profiles of 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Metabolites

DNA Strand Scission and Fragmentation

Metabolites of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene are potent inducers of DNA strand breaks and fragmentation. The o-quinone metabolite, benzo[a]pyrene-7,8-dione (B196088) (BPQ), has been shown to cause extensive, concentration-dependent DNA fragmentation in rat hepatocytes. nih.gov Further studies using supercoiled φX174 DNA demonstrated that BPQ, in the presence of NADPH and copper (II) chloride (CuCl2), leads to strand scission, with higher concentrations resulting in the complete destruction of the DNA molecule. nih.gov This damaging effect is attributed to the generation of reactive oxygen species during the redox cycling of BPQ. nih.gov

The genotoxicity is not limited to isolated DNA. In human lung adenocarcinoma (A549) cells, both the parent compound, (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-trans-dihydrodiol), and its oxidized metabolite, BPQ, cause a significant increase in DNA single-strand breaks, as measured by the comet assay. pnas.org This indicates that the metabolic activation pathway is active within these cells and leads directly to genomic damage. pnas.org The treatment of primary rat hepatocytes with BPQ also results in extensive fragmentation of the genomic DNA. aacrjournals.org

CompoundSystemObserved EffectReference
Benzo[a]pyrene-7,8-dione (BPQ)Rat HepatocytesExtensive DNA fragmentation nih.gov
Benzo[a]pyrene-7,8-dione (BPQ)Supercoiled φX174 DNAConcentration-dependent strand scission nih.gov
(±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyreneHuman Lung A549 CellsIncreased single-strand breaks pnas.org
Benzo[a]pyrene-7,8-dione (BPQ)Human Lung A549 CellsIncreased single-strand breaks pnas.org

Reactive Oxygen Species (ROS) Generation and Oxidative DNA Damage

A primary mechanism underlying the genotoxicity of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene metabolites is the generation of reactive oxygen species (ROS). The enzymatic oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by dihydrodiol dehydrogenase is accompanied by the production of superoxide (B77818) anion radicals (O₂•−) and hydrogen peroxide (H₂O₂). nih.govacs.org The resulting catechol can autoxidize, further contributing to ROS production. nih.govacs.org

The metabolite benzo[a]pyrene-7,8-dione (BPQ) is particularly effective at generating ROS through futile redox cycles, where it is reduced back to a catechol, amplifying ROS production until cellular reducing agents like NADPH are depleted. pnas.orgnih.gov This process creates a pro-oxidant cellular state, observed in human lung A549 cells, characterized by increased ROS levels and a decrease in glutathione (B108866). pnas.org The generated ROS, including hydroxyl radicals (OH•) formed via Fenton-like chemistry, are responsible for causing oxidative DNA damage. nih.govnih.govacs.org This oxidative stress is a key contributor to the DNA fragmentation and mutagenic lesions induced by these metabolites. nih.govnih.gov

MetaboliteCellular/Enzymatic SystemROS GeneratedConsequenceReference
(±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyreneDihydrodiol DehydrogenaseSuperoxide (O₂•−), Hydrogen Peroxide (H₂O₂)Oxidative Stress nih.govacs.org
Benzo[a]pyrene-7,8-dione (BPQ)Human Lung A549 CellsIntracellular ROSPro-oxidant state, Oxidative DNA damage pnas.orgnih.gov
Benzo[a]pyrene-7,8-dione (BPQ)Rat HepatocytesSuperoxide (O₂•−)DNA Fragmentation nih.gov

A significant and highly mutagenic product of oxidative DNA damage is 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dGuo), an oxidized derivative of deoxyguanosine. nih.govnih.govwikipedia.org The redox cycling of benzo[a]pyrene-7,8-dione (BPQ) and the subsequent generation of ROS directly lead to the formation of 8-oxo-dGuo in the DNA of human lung cells, including A549 and H358 lines. pnas.orgnih.gov

Studies using isolated DNA have confirmed that in the presence of cofactors like NADPH and Cu(II), submicromolar concentrations of BPQ can generate substantial levels of 8-oxo-dGuo. nih.gov The formation of this lesion is dependent on the presence of ROS, as it can be inhibited by scavengers. nih.gov The level of 8-oxo-dGuo formation has been directly correlated with the mutagenic frequency of BPQ, indicating it is a critical premutagenic lesion. pnas.orgacs.org

Mutagenic Efficiency and Spectrum of Mutations

The metabolites of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene are demonstrably mutagenic, although their efficiency can vary compared to other benzo[a]pyrene (B130552) metabolites. Benzo[a]pyrene-7,8-dione (BPQ) is a direct-acting mutagen in the Salmonella typhimurium (Ames) test, but it is significantly less potent—by a factor of 10 to 5,500—than the ultimate carcinogen, (±)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene ((±)-anti-BPDE). nih.gov

The primary spectrum of mutations induced by these metabolites involves G to T transversions. This specific mutation signature is a consequence of the two main forms of DNA damage they cause: the formation of 8-oxo-dGuo and depurinating N7-guanine adducts. nih.govacs.org During DNA replication, DNA polymerases can misread the damaged 8-oxo-dGuo lesion and preferentially insert an adenine (B156593) opposite it, leading to a G•C to T•A transversion in the subsequent round of replication. Abasic sites resulting from depurination can also lead to the insertion of adenine, resulting in the same mutational outcome. nih.govacs.org Studies comparing different metabolites, such as 3-OH-BP-7,8-diol and BP-7,8-diol, show that they can evoke different kinds of genetic alterations, highlighting the complexity of their mutagenic profiles. nih.gov

Induction of Mutations in Critical Genes (e.g., K-Ras, TP53)

The mutagenic activity of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene metabolites has been linked to mutations in critical proto-oncogenes and tumor suppressor genes, which is a key step in carcinogenesis. The characteristic G to T transversions induced by these compounds are frequently observed in mutational hotspots of the K-Ras oncogene and the TP53 tumor suppressor gene in human lung cancers. nih.govacs.org

The formation of 8-oxo-dGuo by benzo[a]pyrene-7,8-dione (BPQ) is the principal driver for the pattern of G to T transversions observed in the TP53 gene. acs.org Research using a yeast-based reporter system confirmed that BPQ induces p53 mutations, and the mutagenic frequency correlates linearly with the levels of 8-oxo-dGuo adducts. acs.orgacs.org This provides a direct mechanistic link between the oxidative damage caused by BPQ's redox cycling and the specific mutations found in this critical tumor suppressor gene. nih.govacs.org These findings are supported by in vivo data from B[a]P-induced skin tumors in mice, which exhibit a high frequency of G to T mutations in the p53 gene, further implicating these pathways in cancer development. pnas.org

Gene TargetType of MutationImplicated Metabolite/LesionReference
K-RasG to T transversionsBenzo[a]pyrene-7,8-dione / 8-oxo-dGuo nih.gov
TP53G to T transversionsBenzo[a]pyrene-7,8-dione / 8-oxo-dGuo nih.govacs.orgacs.org

Cellular and Organismal Models in 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Research

In Vitro Cellular Models (e.g., Human Lung Adenocarcinoma Cells, Bronchial Epithelial Cells, Hepatocytes)

Human Lung Adenocarcinoma Cells (A549): A549 cells are a well-established model for studying the metabolism of B[a]P and its derivatives in the human lung. acs.orgacs.org Research has shown that A549 cells, along with human bronchoalveolar H358 cells and immortalized human bronchial epithelial HBEC-KT cells, are instrumental in investigating the formation of stable DNA adducts from B[a]P-7,8-dione, a metabolite of BP-7,8-diol. acs.org Studies using A549 cells have identified stable B[a]P-7,8-dione-DNA adducts, providing crucial information on the genotoxicity of this metabolic pathway. acs.org Furthermore, comparisons of enzyme kinetics have been performed in A549 cells to understand the competing roles of cytochrome P450 (P450) and aldo-keto reductase (AKR) enzymes in the activation of BP-7,8-diol. acs.orgacs.org These cells have also been used to measure the intracellular ratio of NADPH/NAD+, a key factor influencing which metabolic pathway predominates. acs.orgacs.org

Bronchial Epithelial Cells: Immortalized human bronchial epithelial cells (HBEC-KT) serve as a critical non-cancerous model for comparison with lung cancer cell lines. acs.orgacs.org In these cells, the expression levels of AKR enzymes were found to be comparable to those of TCDD-induced P450 1A1 and 1B1, highlighting the potential significance of the AKR pathway in normal bronchial epithelium. acs.org The formation of various PAH-DNA adducts has been detected in human bronchial cells, underscoring their relevance in assessing the impact of these compounds on genetic material. Additionally, studies on human bronchial epithelial cells have demonstrated that exposure to anti-benzo[a]pyrene-trans-7,8-diol-9,10-epoxide can lead to increased levels of specific non-coding RNAs, which may play a role in lung cancer development. nih.gov

Hepatocytes: Isolated hepatocytes from various species, including rats and the brown bullhead fish, are extensively used to study the hepatic metabolism of BP-7,8-diol. oup.comnih.govnih.govoup.com In rat hepatocytes, BP-7,8-diol is metabolized to water-soluble conjugates, including glutathione (B108866) (GSH) conjugates. oup.comnih.gov These cells have been used to determine the rates of metabolism and to identify the formation of benzo[a]pyrene-7,8-dione (B196088) (BPQ) as an authentic metabolite. oup.comnih.govoup.com Studies with brown bullhead hepatocytes have shown that they metabolize BP-7,8-diol primarily to conjugated derivatives such as glucuronides, sulfates, and GSH conjugates. nih.gov

Interactive Table: Metabolism of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene in In Vitro Cellular Models

Cell TypeOrganismKey FindingsReferences
Human Lung Adenocarcinoma (A549)HumanFormation of stable B[a]P-7,8-dione-DNA adducts; used to compare P450 and AKR pathway kinetics. acs.orgacs.orgacs.org
Human Bronchial Epithelial (HBEC-KT)HumanComparable expression of AKR and induced P450 enzymes; formation of various PAH-DNA adducts. acs.orgacs.org
HepatocytesRatMetabolism to water-soluble glutathione conjugates; formation of benzo[a]pyrene-7,8-dione. oup.comnih.govoup.com
HepatocytesBrown Bullhead FishMetabolism primarily to glucuronide, sulfate, and glutathione conjugates. nih.gov

Ex Vivo Tissue Explant Models (e.g., Human Colon, Mouse Skin Epidermis)

Mouse Skin Epidermis: Ex vivo models using mouse skin epidermis have provided valuable insights into the metabolic activation of BP-7,8-diol in a tissue context. Topical application of (+)-[3H]BaP-7,8-diol to mouse epidermis in vivo leads to the formation of (-)-anti- and (+)-syn-7,8-[3H]dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE) as metabolites. nih.gov This model has been used to investigate the mechanisms of oxidation, suggesting the involvement of a peroxyl radical-mediated epoxidation pathway. nih.gov Research on mouse keratinocytes, the primary cell type in the epidermis, has shown that both peroxyl radical-dependent and cytochrome P-450-dependent pathways contribute to the oxidation of (+)-BP-7,8-diol. nih.gov

In Vivo Animal Models for Metabolic Activation Studies

In vivo animal models are indispensable for understanding the complex interplay of metabolic activation, detoxification, and carcinogenicity of BP-7,8-diol within a whole organism.

Newborn Mice: Studies in newborn mice have been pivotal in demonstrating the carcinogenic potential of BP-7,8-diol. Administration of BP-7,8-diol to newborn mice resulted in a higher incidence of malignant lymphomas and pulmonary adenomas compared to the parent compound, B[a]P. researchgate.net This was a landmark finding, establishing a metabolite as being more carcinogenic than its parent hydrocarbon. researchgate.net These studies have also highlighted the differential carcinogenicity of the optically pure enantiomers of BP-7,8-diol. researchgate.net

Rats: Rat models have been used to study the metabolism of B[a]P and BP-7,8-diol in various tissues. For instance, studies using liver nuclei and microsomes from rats have shown that both organelles can metabolize BP-7,8-diol to diol-epoxides, suggesting that the nucleus itself can be a site of carcinogen activation. scispace.com

Mice: Mouse models, particularly skin painting studies, have been instrumental in assessing the tumor-initiating activity of B[a]P metabolites. osti.gov These studies have shown that BP-7,8-diol is a potent skin carcinogen when applied topically. osti.gov Furthermore, in vivo studies on mouse epidermis have been used to analyze the formation of BPDE-DNA adducts and the mechanisms of BP-7,8-diol oxidation. nih.gov

Interactive Table: Key Findings from In Vivo Animal Models in BP-7,8-diol Research

Animal ModelKey Research FocusMajor FindingsReferences
Newborn MiceCarcinogenicityBP-7,8-diol is more carcinogenic than B[a]P, inducing malignant lymphomas and pulmonary adenomas. researchgate.net
RatsMetabolic Activation SitesBoth liver nuclei and microsomes metabolize BP-7,8-diol to diol-epoxides. scispace.com
Mice (Skin)Tumor Initiation & MetabolismBP-7,8-diol is a potent skin carcinogen; peroxyl radical-mediated oxidation occurs in the epidermis. nih.govosti.gov

Stereoselectivity of Metabolic Activation in Biological Systems

A critical aspect of BP-7,8-diol research is the stereoselectivity of its metabolic activation, as the different stereoisomers of its diol-epoxide metabolites exhibit vastly different biological activities.

Enzymatic Stereoselectivity: Different forms of cytochrome P-450 exhibit marked regio- and stereoselectivity in the metabolism of (-)-trans-7,8-diol. nih.govpnas.org For example, in a reconstituted enzyme system with rabbit liver microsomes, P-450LM4 showed high stereoselectivity, producing a significantly higher ratio of diol-epoxide I (the anti-isomer) to diol-epoxide II (the syn-isomer) compared to other P-450 preparations. nih.govpnas.org This enzymatic specificity is a key determinant of the balance between activation and detoxification pathways. nih.govpnas.org

Stereoselectivity in Carcinogenesis: The carcinogenicity of BP-7,8-diol is highly dependent on its stereochemistry. researchgate.net Studies in newborn mice demonstrated that the (-)-BP 7,8-dihydrodiol enantiomer was significantly more tumorigenic, causing a high incidence of pulmonary adenomas, whereas the (+)-enantiomer was much less active. researchgate.net This difference in carcinogenic activity is directly related to the stereoselective metabolism of these enantiomers to their corresponding diol-epoxides.

Stereoselectivity in DNA Adduct Formation: The ultimate carcinogenic metabolites, the diol-epoxides, bind to DNA with stereoselectivity. wikipedia.org The (+)-anti-7,8-diol-9,10-epoxide enantiomer, for example, is known for its high genotoxicity. In human lymphocytes treated with B[a]P in vitro, a significant portion of the DNA adducts were found to be derived from the syn-BaP diol epoxide. nih.gov In mouse epidermis treated with (+)-[3H]BaP-7,8-diol, the major metabolites formed were (-)-anti- and (+)-syn-BPDE, in a ratio of approximately 4 to 1. nih.gov However, the major DNA adduct detected was not formed from the major metabolite, (-)-anti-BPDE, indicating complex relationships between metabolism and DNA adduction. nih.gov

Computational Chemistry and Spectroscopic Characterization in 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Studies

Quantum Mechanical (e.g., DFT) Investigations of Molecular Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the molecular structure and reactivity of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene and its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

DFT calculations are employed to determine the geometries and energy values associated with different conformations of BPDE stereoisomers. ki.se For instance, studies have focused on the transitions between diequatorial and diaxial conformations of the hydroxyl groups on the saturated ring of BPDE. ki.se The accuracy of these computational methods is often validated by comparing the optimized geometry of the parent compound, benzo[a]pyrene (B130552), with known crystal structure data. ki.se X-ray crystallographic analysis of (+/-)-7α,8β-dihydroxy-7,8-dihydrobenzo[a]pyrene has shown that the hydroxyl groups are in a trans, di-equatorial conformation, and the dihydrobenzene ring has a distorted half-chair shape. nih.govresearchgate.net This experimental structure provides a crucial reference for computational models.

The electronic properties of the BPDE enantiomers have been analyzed in detail, revealing that the epoxide ring, which is the center of reactivity, possesses different wavefunction-level properties for each isomer. researchgate.net These differences include distinct hydrogen bonding patterns and non-covalent interactions between the diol groups and the epoxide. researchgate.net Such subtle electronic and structural variations are believed to influence the reactivity and biological activity of the different stereoisomers.

DFT has also been used to study the reaction between BPDE and other molecules. For example, the reaction coordinate between BPDE and ellagic acid, a chemopreventive agent, was examined using DFT to calculate the activation energy. These calculations, which can include the effects of a polar environment, help to elucidate the mechanisms by which other compounds might neutralize the carcinogenic potential of BPDE. The calculated free energy of activation for this reaction was found to be in reasonable agreement with experimental data.

First-principles calculations based on DFT have also been applied to investigate the interactions between benzo[a]pyrene-7,8-dione (B196088) (BPQ), another metabolite, and DNA. aip.org These studies use approximations like the generalized gradient approximation (GGA) and include van der Waals (vdW) corrections, which are critical for accurately describing the DNA double helix structure and the interaction patterns. aip.org

Table 1: Computational Methods in Reactivity Studies

Computational Method Application in 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Research Key Findings
Density Functional Theory (DFT) Calculation of conformational energies of BPDE enantiomers. ki.se Revealed energy differences between diequatorial and diaxial conformations of hydroxyl groups. ki.se
DFT Analysis of electronic properties of BPDE isomers. researchgate.net Showed distinct electronic configurations and non-covalent interactions on the epoxide ring for each isomer. researchgate.net
DFT with vdW corrections Investigation of interactions between benzo[a]pyrene-7,8-dione (BPQ) and DNA. aip.org Crucial for correctly modeling the DNA double helix and the non-covalent interactions with the metabolite. aip.org

| X-Ray Crystallography | Determination of the solid-state molecular structure. nih.govresearchgate.net | Confirmed trans, di-equatorial hydroxyl groups and a distorted half-chair conformation of the dihydrobenzene ring. nih.govresearchgate.net |

Simulation of Metabolite-DNA Interactions

Understanding the interaction between the metabolites of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene and DNA is crucial for explaining its carcinogenicity. Computational simulations, including molecular dynamics (MD), provide a dynamic view of these interactions.

Simulations have been used to model the formation of both non-covalent complexes and covalent adducts between BPDE and DNA. researchgate.netaip.org The initial step is often the formation of a non-covalent complex, where the diol groups on the angular benzene (B151609) ring play a significant role in the interactions with DNA. researchgate.net Following this initial binding, a covalent adduct is formed through the opening of the epoxide ring. researchgate.net

First-principles calculations have identified various possible DNA adducts with benzo[a]pyrene-7,8-dione (BPQ), including both covalently bonded adducts and adducts bound purely by van der Waals (vdW) interactions. aip.org Remarkably, these simulations have shown that the vdW-bound adducts can have binding energies comparable to or even larger than the covalent adducts, suggesting they may be more prevalent than previously thought. aip.org The major covalent adduct is typically formed with the exocyclic amino group of guanine (B1146940). aip.orgptbioch.edu.pl

Molecular dynamics simulations have also been employed to study the structural consequences of DNA adduct formation. For a related adduct, the benzetheno exocyclic adduct of cytosine (pBQ-C) derived from p-benzoquinone, MD simulations revealed significant displacement of the adduct toward the major groove, causing a pronounced kink in the DNA structure. nih.gov This structural distortion is believed to be a recognition element for DNA repair enzymes. nih.gov The stability of such adducts within the active site of enzymes like human AP endonuclease (APE1) has been investigated, showing stabilization through hydrogen bonds with key amino acid residues. nih.gov

Empirical energy calculations have been used to examine the molecular structures of adducts formed between BPDE enantiomers and double-stranded DNA. tandfonline.com These studies found that low-energy structures were more readily obtained with A-form DNA compared to B-form DNA, and that adducts from both the (+) and (-) enantiomers had approximately equal energy. tandfonline.com However, some structural differences in the orientation of the benzo[a]pyrene chromophore within the adducts were noted. tandfonline.com

Table 2: Simulated Metabolite-DNA Interactions

Simulation Type System Studied Key Insights
First-principles calculations (DFT) Benzo[a]pyrene-7,8-dione (BPQ) and DNA oligonucleotides. aip.org Identified multiple possible covalent and non-covalent adducts; vdW-bound adducts have comparable binding energies to covalent ones. aip.org
Molecular Dynamics (MD) p-Benzoquinone-Cytosine adduct in a DNA duplex. nih.gov Showed significant kinking of the DNA at the lesion site, a potential recognition signal for repair enzymes. nih.gov
Empirical Energy Calculations BPDE enantiomers and double-stranded DNA. tandfonline.com Found low-energy adduct structures with A-form DNA and noted differences in the orientation of the BP chromophore between enantiomers. tandfonline.com

| Molecular Modeling | BPDE and DNA. researchgate.net | Highlighted the role of diol groups in the initial non-covalent binding preceding covalent adduct formation. researchgate.net |

Analysis of Vibrational and Electronic Spectra for Structural Elucidation

Spectroscopic techniques, augmented by computational simulations, are powerful methods for elucidating the structure of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene and its derivatives.

The molecular geometries, vibrational spectra (infrared and Raman), and electronic spectra (UV-vis) of related compounds like 9,10-dihydrobenzo(a)pyren-7(8H)-one and 7,8,9,10-tetrahydrobenzo(a)pyrene have been investigated using Density Functional Theory (DFT) at the B3LYP level. sfasu.eduresearchgate.netnih.gov By comparing the calculated infrared and Raman data with experimental results, comprehensive assignments of the vibrational modes can be made. sfasu.eduresearchgate.net For instance, calculated infrared frequencies below 1800 cm⁻¹ have shown good agreement with experimental data, often with an average deviation of less than 4 cm⁻¹. sfasu.eduresearchgate.net

Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. nih.gov This approach allows for the calculation of transition energies and oscillator strengths for the lowest electronic absorption bands. sfasu.edunih.gov These calculations typically show good qualitative agreement between the experimental and simulated absorption data, enabling the assignment of observed bands to specific electronic transitions, such as π-π* transitions. sfasu.edunih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps provides insights into the chemical hardness and reactivity of the molecules. sfasu.edunih.gov

These combined experimental and computational spectroscopic studies are valuable for developing spectroscopy-mutagenicity relationships in polycyclic aromatic hydrocarbons and their derivatives. researchgate.net

Table 3: Spectroscopic and Computational Data for Related Benzo[a]pyrene Derivatives

Spectroscopic Data Computational Method Compound Studied Findings
Infrared & Raman Spectra DFT-B3LYP/6–311+G(d,p) 9,10-dihydrobenzo(a)pyren-7(8H)-one Good agreement between calculated and experimental frequencies (<4 cm⁻¹ average deviation), allowing for comprehensive vibrational mode assignments. sfasu.eduresearchgate.net
UV-vis Spectra TD-B3LYP/6–311G(d,p) 9,10-dihydrobenzo(a)pyren-7(8H)-one Simulated spectra showed good qualitative agreement with experimental data, enabling assignment of π-π* transitions. sfasu.edunih.gov

| HOMO-LUMO Gap Analysis | DFT-B3LYP | 9,10-dihydrobenzo(a)pyren-7(8H)-one & 7,8,9,10-tetrahydrobenzo(a)pyrene | Provided insights into the chemical hardness and relative reactivity of the compounds. sfasu.edunih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Adduct Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of 7,8-Dihydrobenzo[a]pyrene metabolites and their DNA adducts. This technique combines the separation capabilities of high-performance liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often employing techniques like multiple reaction monitoring (MRM) for targeted quantification.

Researchers have developed sensitive and rapid methods using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry to quantify this compound and its oxidized metabolites in biological samples such as the bile of the fish Fundulus heteroclitus. researchgate.net This approach allows for the baseline separation of various metabolites, including three benzo[a]pyrene (B130552) (BaP) diones, with detection limits typically below 0.01 ng/µL. researchgate.net In human lung cells, LC-MS/MS has been instrumental in identifying stable DNA adducts of benzo[a]pyrene-7,8-dione (B196088), a metabolite of this compound. nih.govacs.org For instance, in A549 lung adenocarcinoma cells, hydrated-B[a]P-7,8-dione-N²-2'-deoxyguanosine and hydrated-B[a]P-7,8-dione-N1-2'-deoxyguanosine adducts have been identified. acs.org

Stable isotope dilution LC-MS/MS methods have significantly enhanced the sensitivity of detection, with one study reporting a 500-fold increase in sensitivity compared to HPLC-radiometric detection for quantifying BaP metabolic profiles in human bronchoalveolar cells. nih.gov This method achieved a limit of quantitation of 6 fmol on-column for 3-hydroxybenzo[a]pyrene. nih.gov Furthermore, LC-MS/MS has been successfully employed to detect and quantify the major DNA adduct, 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-BPDE), in human umbilical cord blood samples. jfda-online.comresearchgate.net The limit of detection for this adduct was determined to be 2.7 BPDE-dG adducts per 10⁹ deoxyguanosine nucleosides. jfda-online.com

The table below summarizes key findings from studies utilizing LC-MS/MS for the analysis of this compound and its derivatives.

AnalyteMatrixMethodKey Findings
Benzo[a]pyrene and 8 metabolitesFish bile (Fundulus heteroclitus)UPLC-MSBaseline separation of metabolites; LOD < 0.01 ng/µL for most analytes. researchgate.net
Benzo[a]pyrene-7,8-dione-DNA adductsHuman lung cells (A549, HBEC-KT)Ion trap LC-MS/MSIdentification of stable hydrated-dGuo and -dAde adducts. nih.govacs.org
Benzo[a]pyrene metabolic profileHuman bronchoalveolar cells (H358)Stable isotope dilution LC-APCI/SRM/MS500-fold increased sensitivity over HPLC-radiometric methods; LOQ of 6 fmol for 3-OH-B[a]P. nih.gov
(+)-B[a]PDE-dGuo adductsHuman lung and liver cells (H358, HepG2)LC-ESI/MRM/MSQuantified DNA adduct formation and the influence of TCDD induction. acs.org
BPDE-dG adductsHuman umbilical cord bloodLC-MS/MSDetected adducts in all samples; LOD of 2.7 adducts/10⁹ dG. jfda-online.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of this compound and its metabolites. The versatility of HPLC lies in its coupling with various detectors, each offering different advantages in terms of sensitivity and selectivity.

Commonly used detectors include ultraviolet (UV) and fluorescence detectors. cdc.gov Fluorescence detection is particularly well-suited for polycyclic aromatic hydrocarbons and their derivatives due to their native fluorescence, offering high sensitivity. cdc.gov For instance, HPLC with fluorescence detection has been used to measure benzo[a]pyrene-tetrols in hydrolyzed DNA from human lung tissue with a detection limit of 6 pg of benzo[a]pyrene-tetrol per mL, which corresponds to approximately one adduct in 10⁸ nucleotides. nih.gov

Reverse-phase HPLC is frequently employed for the separation of metabolites. For example, the oxidation products of (±)-B[a]P-7,8-diol catalyzed by human AKR isoforms have been separated on a Zorbax-ODS C18 column using a methanol/water gradient. acs.org Similarly, metabolites of benzo[a]pyrene-7,8-dione in human lung cells have been identified using reverse-phase HPLC coupled to UV and mass spectrometric detectors. nih.gov

HPLC-Fluorescence Detection for Tetraol Hydrolysis Products

The hydrolysis of benzo[a]pyrene diol epoxides (BPDE), the ultimate carcinogenic metabolites derived from this compound, yields tetraols. The analysis of these tetraols by HPLC with fluorescence detection is a well-established method for assessing the extent of DNA adduction. This method is highly sensitive and can be applied to very small sample sizes.

A notable application is the measurement of the stereospecific formation of benzo[a]pyrene tetraols in human hair follicles. cdc.govnih.gov This simple and non-invasive assay requires only three human hair follicles and can achieve a detection limit of approximately 0.3 femtomoles of tetraols. cdc.govnih.gov The method involves separating the tetraols on a reverse-phase column and detecting them with a programmable fluorescence detector. oup.com

The table below details research findings related to HPLC with fluorescence detection for tetraol analysis.

AnalyteMatrixHPLC SystemDetection Limit
Benzo[a]pyrene tetrolsHuman hair folliclesReverse-phase HPLC~0.3 fmol cdc.govnih.gov
Benzo[a]pyrene-tetrolsHuman lung tissueReverse-phase HPLC6 pg/mL (1 adduct in 10⁸ nucleotides) nih.gov
B[a]P-tetrols and guanine (B1146940)-Luna C18 reverse phase column2 pg for trans-anti-B[a]P-tetrol; ~3 pg for other tetrols oup.com

Stereospecific Separation and Resolution Techniques (e.g., Chiral HPLC)

The metabolism of this compound is highly stereospecific, leading to the formation of different enantiomers of its metabolites, which can exhibit markedly different biological activities. Chiral HPLC is a powerful technique for separating these enantiomers, providing insights into the specific metabolic pathways involved.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven effective in resolving the enantiomers of trans-7,8-dihydrodiols of benzo[a]pyrene and its derivatives. researchgate.netacs.org For example, Daicel Chiralcel columns (CA-I, OF, and OG) have been used to analyze the enantiomeric resolution and elution order of these compounds. researchgate.netacs.org The introduction of substituents on the aromatic rings can improve chiral recognition. researchgate.net Chiral HPLC has also been crucial in separating the enantiomers of BaP-7,8,9,10-tetraol and Phe-1,2,3,4-tetraol in human urine, revealing that different metabolic pathways are favored for benzo[a]pyrene and phenanthrene (B1679779) in humans. nih.gov

The following table summarizes findings on the chiral separation of this compound derivatives.

Analyte(s)Chiral Stationary PhaseKey Findings
(±)-trans-7,8-dihydrodiols of BaP and its 6-fluoro and 6-bromo derivativesDaicel Chiralcel CA-I, OF, and OGSuccessful enantiomeric resolution and determination of elution order. researchgate.netacs.org
Enantiomers of BaP-7,8,9,10-tetraol and Phe-1,2,3,4-tetraolCyclobond II chiral HPLC columnDemonstrated that >96% of Phe-tetraol in smokers' urine resulted from the "reverse" diol epoxide pathway, while 78% of BaP-tetraol in creosote (B1164894) workers' urine came from the "bay region diol epoxide" pathway. nih.gov

Postlabelling Techniques for DNA Adducts (e.g., ³²P-Postlabelling)

The ³²P-postlabelling assay is an extremely sensitive method for detecting DNA adducts, including those formed from this compound, without prior knowledge of the adduct structure. The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by techniques such as thin-layer chromatography (TLC).

This technique has been employed to analyze DNA adducts in mouse skin following topical administration of enantiomers of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov The results showed that the (+)-enantiomer predominantly formed an adduct that co-chromatographed with a standard derived from (+)-syn-BPDE, while the (-)-enantiomer formed an adduct corresponding to (+)-anti-BPDE. nih.gov Chromatographic conditions have been optimized to separate the major deoxynucleoside 3',5'-bisphosphate adducts derived from (+)-syn-BPDE and (-)-anti-BPDE on poly(ethylenimine) thin-layer plates, with the inclusion of boric acid and magnesium chloride in the developing solvent being a key factor. nih.gov The high sensitivity of the ³²P-postlabelling method has been highlighted in studies comparing it to other techniques, where it was able to detect adducts that were not apparent by HPLC analysis. d-nb.info

Immunoaffinity-Based Methods for Adduct Detection (e.g., Fluoroimmunosensors)

Immunoaffinity-based methods utilize the high specificity of antigen-antibody interactions to detect and quantify DNA adducts. These methods can be highly sensitive and are suitable for biomonitoring studies.

One such technique is the fiber-optic antibody-based fluoroimmunosensor (FIS). cdc.gov This method has been used to measure DNA adducts of benzo[a]pyrene in biological samples like human placenta. cdc.gov The assay involves the mild acid hydrolysis of BPDE-DNA adducts to release the highly fluorescent benzo[a]pyrene-7,8,9,10-tetrol (B1211751) (BPT), which is then detected by the immunosensor. The FIS is highly specific and sensitive, with a reported detection limit of 1.4 x 10⁻¹⁸ moles of BPT. cdc.gov

Another approach combines immunoassay with capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) for the detection of BPDE-DNA adducts in mononuclear white blood cells. nih.gov This method provides a sensitive, specific, and rapid means for routine human biomonitoring. nih.gov

The table below provides an overview of immunoaffinity-based methods for detecting this compound-related adducts.

MethodAnalyteMatrixKey Features
Fiber-optic fluoroimmunosensor (FIS)Benzo[a]pyrene-7,8,9,10-tetrol (from BPDE-DNA)Human placentaHigh specificity and sensitivity; LOD of 1.4 x 10⁻¹⁸ mol of BPT. cdc.gov
Capillary Electrophoresis Immunoassay (CE-LIF)BPDE-DNA adductsMononuclear white blood cellsSensitive, specific, and fast for routine biomonitoring. nih.gov
Chemiluminescence immunoassayDNA adductsRat lungsUsed to quantify DNA adducts after intravenous administration of BaP. researchgate.net

Environmental Formation and Distribution As a Metabolite

Origins of Benzo[a]pyrene (B130552) in Environmental Matrices

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) that is not manufactured for commercial purposes but is widespread in the environment due to its formation during the incomplete combustion of organic materials. epa.govhealthycanadians.gc.cawww.gov.uk Its presence in various environmental matrices is a result of both natural and human activities. www.gov.uknih.gov

The primary sources of BaP are anthropogenic. healthycanadians.gc.canih.gov These include emissions from industrial processes such as coke ovens and asphalt (B605645) processing, the combustion of fossil fuels for power generation and heating, vehicle exhaust, and the burning of biomass and agricultural waste. epa.govhealthycanadians.gc.canih.goveuropa.eu Residential heating, particularly with coal and wood, is a significant contributor to BaP concentrations in the air, especially in certain regions. www.gov.ukeuropa.eu Other human-related sources include cigarette smoke and smoke from cooking foods, especially through methods like grilling and charcoal-broiling. epa.govwww.gov.uknih.gov

Natural sources also contribute to the environmental load of BaP, though to a lesser extent than anthropogenic sources. nih.gov These include events like forest fires and volcanic eruptions, which release BaP through the large-scale combustion of organic matter. healthycanadians.gc.cawww.gov.uk

Once released, BaP is distributed throughout the environment. In the atmosphere, high molecular weight PAHs like BaP are predominantly adsorbed onto particulate matter. nih.gov This atmospheric particulate matter can be transported over long distances, and direct atmospheric deposition is considered a major source of BaP in surface waters and soils. healthycanadians.gc.ca

In aquatic environments, BaP's low water solubility and hydrophobic nature cause it to bind strongly to organic matter and sediments. nih.govcrccare.com Consequently, while concentrations in the water column may be low, it can accumulate in sediments. nih.govcrccare.com Contamination of water can occur from atmospheric deposition, industrial effluents, and leachate from coal tar or asphalt linings used in water storage and distribution systems. epa.govhealthycanadians.gc.ca

In soil, BaP contamination is often linked to industrial activities, with sources including coal combustion, vehicle exhausts, and biomass burning. nih.gov Due to its strong sorption to soil particles, particularly clay and organic material, BaP is not very mobile and tends to persist in the soil, with biodegradation half-lives ranging from months to years. crccare.com Food can become contaminated through the deposition of airborne particles on crops or through processes like smoking and grilling. www.gov.uknih.gov

Table 1: Major Sources of Benzo[a]pyrene in the Environment

Source CategorySpecific ExamplesEnvironmental Matrices Affected
Anthropogenic (Human-Caused) Industrial emissions (coke ovens, asphalt processing) epa.govnih.govAir, Water, Soil
Fossil fuel combustion (coal, oil) healthycanadians.gc.canih.goveuropa.euAir, Water, Soil
Vehicle exhaust (gasoline and diesel engines) epa.govhealthycanadians.gc.canih.govAir, Soil
Residential heating (wood, coal burning) www.gov.ukeuropa.euAir
Biomass and waste incineration epa.govnih.govAir, Soil
Tobacco smoke www.gov.uknih.govAir
Cooked foods (charcoal-broiling, grilling, smoking) www.gov.uknih.govFood
Natural Forest fires healthycanadians.gc.cawww.gov.ukAir, Water, Soil
Volcanic eruptions healthycanadians.gc.cawww.gov.ukAir, Water, Soil

Formation of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene as an Environmental Transformation Product or Metabolite

7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene, more commonly known as benzo[a]pyrene-7,8-dihydrodiol (BaP-7,8-diol), is not typically formed through direct abiotic environmental processes. Instead, it is a key metabolite produced when organisms are exposed to Benzo[a]pyrene (BaP). nih.govnih.govwikipedia.org The formation of this compound is a critical step in the metabolic activation of BaP, a process carried out by enzymes within living cells, including those of mammals, fish, and microorganisms. nih.govresearchgate.netmdpi.com

The metabolic pathway responsible for converting BaP into BaP-7,8-diol is a multi-step enzymatic process. wikipedia.org This transformation is primarily catalyzed by cytochrome P450 (CYP) monooxygenases and epoxide hydrolase. nih.govmdpi.com

The process begins with the oxidation of BaP by CYP enzymes, particularly CYP1A1 and CYP1B1, to form benzo[a]pyrene-7,8-epoxide. nih.govwikipedia.org Subsequently, the enzyme epoxide hydrolase catalyzes the hydration of this epoxide, opening the ring to yield (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org This dihydrodiol is a significant intermediate because it can be further metabolized by CYP enzymes to produce benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which are highly reactive molecules. nih.govnih.govresearchgate.net

This metabolic conversion is not limited to higher organisms. Various microorganisms in soil and sediment, including bacteria and fungi, can also degrade BaP. researchgate.net These microbes utilize monooxygenase and dioxygenase enzymes to initiate the breakdown of the PAH structure, which can also lead to the formation of dihydrodiol intermediates. researchgate.net The presence of BaP-7,8-diol in environmental samples is, therefore, an indicator of the biological processing of BaP contamination by the local biota.

Table 2: Enzymatic Formation of 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene from Benzo[a]pyrene

StepReactantEnzyme(s)Product
1. Oxidation Benzo[a]pyrene (BaP)Cytochrome P450 (CYP1A1, CYP1B1) nih.gov(+)-Benzo[a]pyrene-7,8-epoxide wikipedia.org
2. Hydration (+)-Benzo[a]pyrene-7,8-epoxideEpoxide Hydrolase wikipedia.org(-)-Benzo[a]pyrene-7,8-dihydrodiol (7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene) wikipedia.org

Q & A

Q. What experimental methodologies are recommended for characterizing covalent DNA adducts formed by 7,8-dihydrobenzo[a]pyrene metabolites?

Fluorescence spectroscopy is a primary method for studying the physico-chemical properties of covalent DNA adducts, particularly those formed by benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE). This technique allows quantification of adduct formation ratios (e.g., 1 BPDE molecule per 1000 DNA bases) and confirms stereoselective binding patterns observed in human and bovine bronchial explants . For structural validation, reverse-phase HPLC coupled with radiochemical assays can isolate and quantify specific stereoisomers of BPDE-DNA adducts .

Q. How do human dihydrodiol dehydrogenase (DD) isoforms contribute to the bioactivation of this compound?

Q. What are the critical steps for synthesizing and characterizing BPDE-DNA adducts in vitro?

Key steps include:

  • Stereospecific synthesis : Use epoxide hydrolase to convert benzo[a]pyrene-7,8-oxide to (−)-7R,8R-dihydroxy-7,8-dihydrobenzo[a]pyrene, followed by enzymatic oxidation .
  • Adduct purification : Gel electrophoresis or size-exclusion chromatography to isolate DNA-BPDE complexes.
  • Validation : Fluorescence quenching assays to confirm covalent binding and exclude intercalation artifacts .

Advanced Research Questions

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